molecular formula C11H13NO B7809901 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No.: B7809901
M. Wt: 175.23 g/mol
InChI Key: SDASAWDIGOBXEM-UHFFFAOYSA-N
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Description

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (CAS 740842-51-7) is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a benzosuberone core, a structural motif present in various biologically active natural products and synthetic analogues . This scaffold is recognized for its potential in the design and synthesis of small-molecule inhibitors that target tubulin polymerization . Such inhibitors function by binding to the colchicine site on β-tubulin, disrupting the microtubule dynamics essential for cell division . This mechanism can lead to a dual action, acting as both a potent vascular disrupting agent (VDA) that damages tumor blood vessels and a highly cytotoxic anticancer agent that directly inhibits cancer cell proliferation . Researchers utilize this compound and its derivatives as key intermediates to develop novel anti-proliferative agents. Studies have shown that analogues bearing the benzosuberone scaffold exhibit potent activity against a range of human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), lung (A549), and pancreatic (MIAPACA) cancers . With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, this compound serves as a versatile building block for further chemical functionalization . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDASAWDIGOBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 Amino 8,9 Dihydro 5h Benzo 1 Annulen 7 6h One and Its Core Scaffold

Fundamental Reaction Pathways of the Benzowikipedia.organnulenone System

The reactivity of the benzo wikipedia.organnulenone core is a subject of significant interest in synthetic organic chemistry, offering pathways to a variety of more complex molecular architectures.

Oxidation Reactions of the Carbonyl Moiety

The oxidation of the carbonyl group in cyclic ketones can lead to the formation of lactones through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxyacids or peroxides. wikipedia.orgnih.gov For the benzo wikipedia.organnulenone system, this would result in the formation of a seven-membered lactone, a valuable heterocyclic scaffold. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. In the case of benzosuberone, the benzylic carbon would be expected to migrate preferentially, leading to a specific lactone isomer.

While the Baeyer-Villiger oxidation represents a key transformation, other oxidative processes can also be envisaged. For instance, oxidation of α-diones, which could be formed from the parent ketone, can lead to cleavage of the carbon-carbon bond and the formation of carboxylic acids.

Reduction Chemistry of the Ketone and Aromatic Systems

The ketone and aromatic components of the benzo wikipedia.organnulenone system can undergo reduction under various conditions. The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to a methylene (B1212753) group can be achieved through methods like the Clemmensen or Wolff-Kishner reductions.

The aromatic ring is generally more resistant to reduction than the ketone. However, under forcing conditions, such as high pressure and temperature with a suitable catalyst (e.g., rhodium on carbon), the benzene (B151609) ring can be hydrogenated to a cyclohexane (B81311) ring. It is also possible to selectively reduce the double bond of a benzosuberene derivative to the corresponding benzosuberane without affecting the aromatic ring. researchgate.net

A study on the synthesis of 6-aminotetrahydrobenzo wikipedia.organnulenes demonstrated the reduction of an oxime derivative of a benzosuberone to the corresponding amine. nih.gov This highlights another pathway for the introduction of nitrogen-containing functional groups through reduction of ketone derivatives.

Electrophilic Substitution on the Aromatic Ring System

The benzene ring of the benzo wikipedia.organnulenone system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.orgbyjus.com The position of substitution is directed by the existing substituents on the ring. In the case of the parent benzosuberone, the fused cycloheptanone (B156872) ring acts as a deactivating group, directing incoming electrophiles to the meta position.

However, in the target molecule, 2-Amino-8,9-dihydro-5H-benzo wikipedia.organnulen-7(6H)-one, the amino group is a powerful activating and ortho-, para-directing group. libretexts.org This will dominate the directing effects of the deactivating ketone-containing ring. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comyoutube.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. youtube.comyoutube.comresearchgate.netorganic-chemistry.org

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. wikipedia.orgresearchgate.netyoutube.comyoutube.comethz.ch It is important to note that Friedel-Crafts reactions can be limited by the presence of deactivating groups or amino groups that can coordinate with the Lewis acid catalyst. libretexts.org

Reactions Involving the Carbonyl Group

The carbonyl group is a versatile functional handle for a wide array of chemical transformations, including condensation and nucleophilic addition reactions.

Condensation Reactions with Active Methylenic Compounds

The ketone functionality of the benzo wikipedia.organnulenone system can undergo condensation reactions with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. These reactions, often catalyzed by a weak base, are known as Knoevenagel condensations. masterorganicchemistry.com The initial product is typically an α,β-unsaturated compound, which can be a valuable intermediate for further synthetic transformations. nih.govyoutube.comorganic-chemistry.orgpurkh.com

A study on the reactivity of benzosuberone demonstrated its reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone. This enaminone, in turn, reacts with various active methylene compounds to yield fused heterocyclic systems like benzo wikipedia.orgnih.govcyclohepta[1,2-b]pyridines. nih.gov This showcases the utility of condensation reactions in building complex molecular architectures from the benzosuberone scaffold.

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. youtube.comresearchgate.net These reactions proceed through a tetrahedral intermediate and result in the formation of a new carbon-nucleophile bond. Common nucleophiles include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the ketone to form tertiary alcohols after an aqueous workup. nih.govsaskoer.calibretexts.orgdalalinstitute.comlibretexts.org

Hydride Reagents: As mentioned in the reduction section, reagents like NaBH4 and LiAlH4 act as a source of hydride ions (H-), leading to the formation of secondary alcohols.

Cyanide: The addition of cyanide ion (from sources like HCN or KCN) forms a cyanohydrin.

Ylides: In the Wittig reaction, a phosphorus ylide reacts with the ketone to form an alkene, replacing the C=O bond with a C=C bond.

The 2-amino group in the target molecule can potentially influence the reactivity of the carbonyl group through electronic effects.

Reactivity of the Amine Functionality and Fused Systems

Amine-Ketone Interactions and Transannular Effects

The proximity of the amino group at the 2-position and the ketone at the 7-position in the 8,9-dihydro-5H-benzoannulen-7(6H)-one scaffold allows for potential intramolecular interactions. Such through-space interactions, known as transannular effects, can influence the conformation and reactivity of the molecule. These effects are particularly pronounced in medium-sized rings where functional groups on opposite sides of the ring can come into close spatial proximity.

While direct studies on transannular effects in 2-amino-8,9-dihydro-5H-benzoannulen-7(6H)-one are not extensively documented, the general principles of amine-ketone interactions suggest the possibility of the formation of a transient hemiaminal or an enamine through intramolecular cyclization. The likelihood of such an interaction would be highly dependent on the conformation of the seven-membered ring and the substitution pattern on the nitrogen atom.

Reactions of N,N-Dimethylenamino Ketones as Synthons

N,N-Dimethylenamino ketones are versatile intermediates in organic synthesis, acting as valuable synthons for the construction of various heterocyclic systems. The N,N-dimethylamino group is a good leaving group, allowing for facile chemical transformations. The enaminone moiety can act as both an electrophile and a nucleophile, making it a highly versatile building block.

In the context of the 2-amino-8,9-dihydro-5H-benzoannulen-7(6H)-one scaffold, conversion of the primary amine to a N,N-dimethylenamino group would significantly alter its reactivity. This transformation would create a push-pull system, enhancing the nucleophilicity of the β-carbon of the enamine and the electrophilicity of the carbonyl carbon. Such activated intermediates can participate in a variety of reactions, including cycloadditions, annulations, and reactions with electrophiles and nucleophiles, to generate a diverse range of fused heterocyclic compounds.

Reactivity of Fused Pyrrole (B145914) and Other Heterocyclic Systems

The 2-amino-8,9-dihydro-5H-benzoannulen-7(6H)-one is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the amino and keto functionalities allows for a range of cyclization strategies to construct five-, six-, or seven-membered heterocyclic rings fused to the benzosuberone core.

One important class of fused systems is the pyrrolo[1,2-a]benzoannulenones. The synthesis of related pyrido-annelated seven-membered N-containing heterocycles has been reviewed, highlighting the medicinal importance of such scaffolds. The general approach to these systems often involves the construction of a pyrrole or pyridine (B92270) ring onto the existing benzosuberone framework.

The reactivity of these fused systems is dictated by the nature of the newly formed heterocyclic ring. For instance, a fused pyrrole ring would be expected to undergo electrophilic substitution reactions, while a fused pyridine ring would be more susceptible to nucleophilic attack, particularly when activated. The carbonyl group in the seven-membered ring can also be further functionalized.

Mechanistic Investigations of Key Transformations

Elucidation of Cyclization Mechanisms

The formation of fused heterocyclic systems from 2-amino-8,9-dihydro-5H-benzoannulen-7(6H)-one and its derivatives involves various cyclization reactions, the mechanisms of which are crucial for understanding and optimizing these transformations.

A relevant and well-studied cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich aromatic ring to form a new six-membered ring. While the core structure of 2-amino-8,9-dihydro-5H-benzoannulen-7(6H)-one is not a β-arylethylamine, derivatives can be designed to undergo similar intramolecular cyclizations. The elucidation of such mechanisms often involves a combination of experimental studies (e.g., isolation of intermediates, kinetic studies) and computational modeling.

The general mechanism for the Pictet-Spengler reaction is as follows:

Formation of a Schiff base from the amine and a carbonyl compound.

Protonation of the Schiff base to form an electrophilic iminium ion.

Intramolecular electrophilic attack of the aromatic ring onto the iminium ion.

Deprotonation to restore aromaticity and form the final product.

Step Description
1Condensation of the amine and carbonyl to form a Schiff base.
2Acid-catalyzed formation of an iminium ion.
3Intramolecular electrophilic aromatic substitution.
4Rearomatization through deprotonation.

Understanding Epoxide Opening Pathways

The reactivity of the 8,9-dihydro-5H-benzo khanacademy.organnulen-7(6H)-one scaffold, the core of 2-amino-8,9-dihydro-5H-benzo khanacademy.organnulen-7(6H)-one, allows for the formation of various heterocyclic systems. A key reaction pathway in the functionalization of cyclic ketones and their derivatives involves the formation and subsequent ring-opening of epoxides. While specific studies on the epoxidation of 2-amino-8,9-dihydro-5H-benzo khanacademy.organnulen-7(6H)-one are not extensively documented, the principles of epoxide chemistry can be applied to its core structure to understand potential synthetic transformations.

An epoxide derivative can be envisioned as being formed from an alkene precursor, which in turn could be synthesized from the ketone of the benzosuberone scaffold. The subsequent ring-opening of such an epoxide is a versatile reaction that can proceed through different mechanisms depending on the reaction conditions, primarily whether it is catalyzed by acid or base. libretexts.org These pathways are governed by the regioselectivity of the nucleophilic attack, which is influenced by electronic and steric factors within the molecule.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. youtube.com This is followed by a nucleophilic attack. For an unsymmetrical epoxide on the benzosuberone scaffold, the nucleophile will preferentially attack the more substituted carbon atom. This is because the transition state has a significant degree of carbocation character, and the positive charge is better stabilized at the more substituted position (the benzylic carbon in this case). This pathway is considered to have SN1-like characteristics. libretexts.org

Conversely, under basic or neutral nucleophilic conditions, the reaction follows an SN2 mechanism. libretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In this scenario, steric hindrance is the dominant factor, and the nucleophile will attack the less substituted carbon atom. The ring strain of the epoxide facilitates this reaction, making it susceptible to cleavage by bases, a property not typically observed in other cyclic ethers. beilstein-journals.org

The regioselectivity of the epoxide opening is a critical factor in determining the structure of the final product and is a key consideration in the synthetic application of these intermediates.

ConditionMechanismSite of Nucleophilic AttackProduct Type
Acidic (e.g., H3O+, HX)SN1-likeMore substituted carbontrans-diol (with water), trans-halohydrin (with HX)
Basic (e.g., RO-, HO-, R-MgX)SN2Less substituted carbontrans-diol or ether alcohol

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions with multiple competing pathways, such as the ring-opening of an unsymmetrical epoxide, can be governed by either kinetic or thermodynamic control. jackwestin.com The distinction between these two regimes is crucial for predicting and controlling the product distribution of a reaction.

Kinetic control is observed when a reaction is carried out under conditions where the product distribution is determined by the relative rates of the competing pathways. The product that is formed the fastest, i.e., the one with the lowest activation energy, will be the major product. libretexts.org Such reactions are typically irreversible and are often conducted at lower temperatures to prevent the system from reaching thermodynamic equilibrium.

Thermodynamic control , on the other hand, prevails when the reaction is reversible, allowing the initial products to revert to the starting materials and re-react. Under these conditions, the system will eventually reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the products. The most stable product, the one with the lowest Gibbs free energy, will be the major product, regardless of how quickly it is formed. wikipedia.org Reactions under thermodynamic control are usually carried out at higher temperatures, which provides sufficient energy to overcome the activation barriers of both the forward and reverse reactions.

In the context of the epoxide opening of a derivative of the 8,9-dihydro-5H-benzo khanacademy.organnulen-7(6H)-one scaffold, the choice between kinetic and thermodynamic control can influence the regioselectivity of the reaction. For instance, in an acid-catalyzed opening, the attack at the more substituted carbon (benzylic position) leads to a more stable carbocation-like transition state, suggesting this is the kinetically favored pathway. If the resulting product is also the more thermodynamically stable one, it will be the major product under all conditions. However, if steric hindrance in the product makes it less stable than the product from attack at the less substituted carbon, it might be possible to favor the formation of the thermodynamically controlled product by adjusting the reaction conditions, such as increasing the temperature.

The interplay between the stability of the transition states (kinetics) and the stability of the final products (thermodynamics) is a fundamental aspect of reaction mechanism and is essential for the strategic design of synthetic routes.

Control TypeReaction ConditionsDetermining FactorMajor Product
KineticLow temperature, short reaction time, irreversible conditionsRate of formation (lowest activation energy)The product that is formed fastest
ThermodynamicHigh temperature, long reaction time, reversible conditionsProduct stability (lowest Gibbs free energy)The most stable product

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the carbon-hydrogen framework and the stereochemical arrangement, while Infrared (IR) spectroscopy identifies the key functional groups present. Mass Spectrometry (MS) is crucial for ascertaining the molecular weight and elemental composition.

While specific experimental NMR data for 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one is not widely published, a comprehensive analysis can be extrapolated from structurally similar compounds, such as other substituted benzo rsc.organnulen-7-amines and the parent ketone, 8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one. nih.govnih.gov The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts provide a blueprint of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern. The benzylic protons at position 5 and the protons adjacent to the carbonyl group at position 6 would likely resonate as multiplets in the range of δ 2.5-3.5 ppm. The protons at position 8 and 9, being further from the electron-withdrawing groups, would appear more upfield. The amino group protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structural features. The carbonyl carbon (C7) is expected to be the most downfield signal, typically in the range of δ 190-210 ppm. The aromatic carbons would resonate between δ 120 and 150 ppm. The aliphatic carbons of the seven-membered ring would appear in the upfield region of the spectrum. The specific chemical shifts are influenced by the substitution and the conformation of the ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation in solution.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H7.0 - 7.5m
H-52.8 - 3.2m
H-62.6 - 3.0m
H-82.0 - 2.4m
H-91.8 - 2.2m
NH₂Broads
Carbon Predicted Chemical Shift (ppm)
C=O (C7)190 - 210
Aromatic-C120 - 150
C530 - 40
C640 - 50
C825 - 35
C920 - 30
C-NH₂145 - 155

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent peaks would arise from the carbonyl (C=O) and amino (N-H) stretching vibrations. The ketone carbonyl group typically shows a strong absorption in the range of 1680-1700 cm⁻¹, with the exact frequency being influenced by conjugation with the aromatic ring. The primary amine group is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. youtube.com

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions of the seven-membered ring (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected to be observed in the 1250-1350 cm⁻¹ range.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1250 - 1350Medium

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. For 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one (C₁₁H₁₃NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its exact mass. The calculated monoisotopic mass is approximately 175.0997 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino ketones include α-cleavage adjacent to the carbonyl group and cleavage adjacent to the amino group. The loss of small neutral molecules such as CO and ethylene (B1197577) from the seven-membered ring can also be expected. The presence of the aromatic ring would lead to the formation of stable benzyl-type cations. Analysis of these fragment ions helps to piece together the molecular structure. researchgate.net

Ion m/z (predicted) Possible Identity
[M]⁺175Molecular Ion
[M-CO]⁺147Loss of carbon monoxide
[M-C₂H₄]⁺147Loss of ethylene
[C₇H₇]⁺91Tropylium ion or benzyl (B1604629) cation

X-ray Crystallography for Absolute Stereochemistry and Conformation

To date, a single-crystal X-ray structure of 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one has not been reported in the public domain. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsional angles. Such a study would be invaluable for unambiguously establishing the absolute stereochemistry (if chiral) and the solid-state conformation of the molecule.

In the absence of direct experimental data, insights can be drawn from crystallographic studies of related dibenzo[a,d]cycloheptene derivatives. mdpi.com These studies often reveal that the seven-membered ring adopts a twisted or boat-like conformation to minimize steric strain. An X-ray structure of the title compound would definitively elucidate the puckering of the seven-membered ring and the orientation of the amino group relative to the benzocycloheptenone core.

Conformational Dynamics of the Seven-Membered Ring

The seven-membered ring of the benzo rsc.organnulene system is conformationally flexible. Understanding its dynamic behavior is crucial for a complete structural description.

The seven-membered ring of 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one is expected to undergo a process of ring inversion, where it flips between different low-energy conformations. vu.nl This process is analogous to the well-studied chair-boat interconversion in cyclohexanes, although the energy landscape for a seven-membered ring is more complex with multiple possible conformers such as chair, boat, and twist-boat forms.

The energy barrier for this ring inversion can be studied using dynamic NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of interconversion and calculate the activation energy for the process. While specific studies on this molecule are lacking, research on similar seven-membered ring systems suggests that the energy barrier for ring inversion would be in a range that allows for conformational flexibility at room temperature. biomedres.us Computational modeling could also provide valuable theoretical insights into the preferred conformations and the transition states connecting them.

Atropisomerism and Rotational Barriers

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of separable conformers. wikipedia.orgias.ac.in This phenomenon is well-documented in biaryl systems but can also occur in other molecules where steric hindrance creates a significant energy barrier to rotation. youtube.com In the context of seven-membered ring systems like benzo princeton.eduannulenes, atropisomerism can arise from restricted rotation around the aryl-to-alicyclic ring bond.

The existence of stable atropisomers is contingent on the rotational barrier being high enough to allow for the isolation of individual rotamers at a given temperature, often considered to be a Gibbs free energy of activation (ΔG‡) greater than 20-28 kcal/mol. nih.gov For seven-membered benzolactams, which are structurally analogous to the benzo princeton.eduannulenone core, atropisomers have been successfully isolated and characterized. acs.org The barrier to interconversion in these systems is influenced by the nature of the substituents on the aromatic and seven-membered rings. acs.org Although specific studies on the rotational barriers of 2-Amino-8,9-dihydro-5H-benzo princeton.eduannulen-7(6H)-one are not extensively documented, the principles observed in related benzolactam and dibenzolactam structures suggest that substitution patterns could induce significant rotational barriers, potentially leading to stable atropisomers. acs.orgacs.org

Table 1: Classification of Atropisomeric Stability
ClassRotational Barrier (ΔG‡)Racemization Half-life at Room Temperature
Class 1< 84 kJ/mol (< 20 kcal/mol)Minutes or faster
Class 284 - 117 kJ/mol (20–28 kcal/mol)Hours to months
Class 3> 117 kJ/mol (> 28 kcal/mol)Months to years

Data sourced from LaPlante et al. as cited in related literature. nih.gov

Influence of Substituents and Benzannelation on Conformation

The conformation of the flexible seven-membered ring in benzo princeton.eduannulene derivatives is highly sensitive to the presence and position of substituents and the fusion of additional aromatic rings (benzannelation). These modifications can introduce steric strain, alter electronic properties, and dictate the preferred spatial arrangement of the molecule. libretexts.org

The seven-membered ring of benzosuberone, a related core structure, is known to adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. nobelprize.org The introduction of substituents can shift this conformational equilibrium. For instance, studies on benzo princeton.eduannulen-7-amines, which are close analogs of the title compound, have shown that substituents on the benzene ring significantly impact their biological activity, an effect that is intrinsically linked to their binding conformation. nih.govresearchgate.net

A notable example is the introduction of a nitro (NO₂) group at the 2-position of the benzo princeton.eduannulene core. This substitution was found to increase the binding affinity for the GluN2B receptor by 5- to 10-fold compared to the unsubstituted counterparts. nih.govresearchgate.net Docking studies revealed that the 2-nitro substituent plays a crucial role in determining the binding pose, highlighting how a single functional group can profoundly alter the molecule's conformational preferences and intermolecular interactions. nih.gov While benzannelation is not a feature of the title compound itself, in broader series of related molecules, fusing an additional benzene ring would drastically increase rigidity and define the conformation more rigidly, a principle utilized in medicinal chemistry to lock in bioactive conformations.

Table 2: Effect of 2-Nitro Substitution on GluN2B Affinity in Benzo princeton.eduannulen-7-amine Analogs
Compound Base StructureR-group on AmineSubstitution at 2-positionGluN2B Affinity (Ki [nM])
Benzo princeton.eduannulen-7-amineBenzyl-H121
Benzo princeton.eduannulen-7-amineBenzyl-NO₂12
Benzo princeton.eduannulen-7-amine4-Fluorobenzyl-H103
Benzo princeton.eduannulen-7-amine4-Fluorobenzyl-NO₂22

Data adapted from research on benzo princeton.eduannulene-based NMDA receptor antagonists. nih.govresearchgate.net

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding and other non-covalent interactions are fundamental forces that influence the structure, stability, and intermolecular recognition of molecules. mdpi.comkhanacademy.org In 2-Amino-8,9-dihydro-5H-benzo princeton.eduannulen-7(6H)-one, the presence of both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the carbonyl group, C=O) allows for the potential formation of intramolecular hydrogen bonds.

An intramolecular hydrogen bond between the 2-amino group and the 7-keto group would create a pseudo-ring structure. This interaction would significantly constrain the conformational flexibility of the seven-membered ring, favoring a more planar arrangement of the atoms involved in the hydrogen bond. The strength of such an N-H···O=C bond would depend on the geometry of the ring and the distance and angle between the donor and acceptor groups. nih.gov The formation of this internal hydrogen bond can stabilize specific conformations, which may be crucial for the molecule's biological activity by pre-organizing it for binding to a biological target. nih.gov

Computational and Theoretical Chemistry of 2 Amino 8,9 Dihydro 5h Benzo 1 Annulen 7 6h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one, these calculations can provide insights into its molecular orbitals, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For analogous aromatic amine-containing compounds, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the electron-withdrawing carbonyl group and the fused benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, such as the oxygen atom of the carbonyl group and the nitrogen atom of the amino group. Positive potential regions (blue) are electron-deficient and represent sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis reveals important intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, interactions between the lone pair of the amino group and the π* orbitals of the aromatic ring can be quantified, providing insight into the electronic delocalization within the molecule. nih.gov

Computational MethodParameterPredicted Property of 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one
DFT (B3LYP/6-31G)HOMO EnergyIndicates electron-donating capability, likely localized on the amino group and aromatic ring.
DFT (B3LYP/6-31G)LUMO EnergyIndicates electron-accepting capability, likely localized on the carbonyl group and fused ring.
DFT (B3LYP/6-31G*)HOMO-LUMO GapPredicts chemical stability and reactivity.
MEP AnalysisElectrostatic PotentialIdentifies nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., aromatic protons) sites.
NBO AnalysisIntramolecular InteractionsReveals stabilizing hyperconjugative interactions and charge delocalization.

Molecular Dynamics Simulations for Conformational Analysis

The seven-membered ring of the benzo csmres.co.ukannulene core is not planar and can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. By simulating the atomic motions based on a force field, MD can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov

The analysis of the MD trajectory can reveal key conformational features, such as the dihedral angles of the seven-membered ring and the orientation of the amino group substituent. This information is crucial for understanding how the molecule presents its pharmacophoric features to a receptor binding site. The conformational flexibility can also play a role in the binding process, potentially allowing for an "induced fit" to the target protein. nih.gov

Simulation ParameterInformation Gained for 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one
Potential Energy SurfaceIdentification of low-energy conformers (e.g., chair, boat, twist-boat).
Dihedral Angle DistributionCharacterization of the flexibility of the seven-membered ring.
Root-Mean-Square Deviation (RMSD)Assessment of the overall structural stability over the simulation time.
Root-Mean-Square Fluctuation (RMSF)Identification of the most flexible regions of the molecule.

Molecular Docking Studies for Understanding Binding Interactions and Poses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Studies on related benzo csmres.co.ukannulen-7-amine derivatives have shown their potential as antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Docking studies of these compounds into a homology model of the GluN2B binding site revealed key interactions. It is plausible that 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one could adopt a similar binding pose.

In a typical docking simulation, the protonated amino group would likely form a crucial hydrogen bond or ionic interaction with an acidic residue in the binding pocket, such as an aspartate or glutamate. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The carbonyl group at the 7-position can act as a hydrogen bond acceptor. The specific conformation of the seven-membered ring will dictate the optimal placement of these interacting groups within the receptor's binding site. nih.govnih.gov

Docking studies can also rationalize the structure-activity relationships (SAR) observed for a series of analogs. By comparing the docking scores and binding poses of different derivatives, researchers can understand how substitutions on the benzo csmres.co.ukannulene scaffold affect binding affinity and selectivity. nih.gov

Target Protein (Example)Key Interacting Residues (Hypothetical)Type of Interaction
GluN2B NMDA ReceptorAspartate/GlutamateHydrogen Bond/Ionic Interaction with the amino group.
GluN2B NMDA ReceptorPhenylalanine/Tyrosineπ-π Stacking with the benzene ring.
GluN2B NMDA ReceptorSerine/ThreonineHydrogen Bond with the carbonyl group.

Predictive Modeling of Synthetic Outcomes and Reactivity

The synthesis of complex organic molecules like 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one can be challenging. Predictive modeling, often employing machine learning algorithms, is an emerging field in chemistry that aims to forecast the outcomes of chemical reactions, including yields and potential side products. csmres.co.uknih.gov

For the synthesis of the 2-aminobenzosuberone core, several synthetic routes are conceivable. For instance, the ketone could be formed via an intramolecular Friedel-Crafts acylation, and the amino group could be introduced through nitration followed by reduction. nih.gov Predictive models, trained on large databases of known chemical reactions, could be used to assess the feasibility of different synthetic pathways. nih.gov

These models represent molecules as numerical fingerprints or graphs and use algorithms to learn the patterns of chemical reactivity. By inputting the reactants and reagents for a proposed synthetic step, the model can predict the most likely product and, in some cases, provide a confidence score for that prediction. This can help chemists prioritize more promising synthetic routes and avoid those that are likely to fail, thus saving time and resources in the laboratory. While specific models for this particular compound may not be publicly available, the general methodologies are being increasingly applied in synthetic chemistry. researchgate.net

Modeling ApproachApplication to Synthesis of 2-Amino-8,9-dihydro-5H-benzo csmres.co.ukannulen-7(6H)-one
Template-Based ModelsPredicts reactions based on known reaction templates for similar transformations.
Neural Network ModelsLearns complex reactivity patterns from large datasets to predict novel reactions.
Quantum Mechanics (QM)-based PredictionsCalculates reaction energies and transition states to predict regioselectivity and feasibility.

Advanced Applications in Organic Synthesis and Chemical Biology

2-Amino-8,9-dihydro-5H-benzoethz.channulen-7(6H)-one as a Versatile Building Block in Complex Molecule Synthesis

The tricyclic scaffold of 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one, often referred to as benzo ethz.channulen-7-one, serves as a crucial starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its rigid, conformationally restricted structure makes it an ideal template for designing molecules that target specific biological receptors. The primary synthetic utility of this ketone is demonstrated in its conversion to a wide array of benzo ethz.channulen-7-amines. nih.gov

A key transformation involving this building block is reductive amination. nih.gov This reaction allows for the introduction of various amine-containing side chains at the 7-position of the benzo ethz.channulene core. For example, the ketone can be reacted with a range of primary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield secondary amines. nih.gov Tertiary amines can also be synthesized through methods such as SN2-substitution of a suitable leaving group, like a nosylate (B8438820), derived from the parent ketone. nih.gov

The versatility of the benzo ethz.channulen-7-one scaffold is evident in its use for creating series of compounds for pharmacological evaluation. For instance, it has been the central building block in the synthesis of antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which are of significant interest for treating neurological and neurodegenerative disorders. nih.govnih.gov The synthesis of these complex molecules begins with the preparation of the benzo ethz.channulen-7-one core, which can be achieved through a multi-step process involving a double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate, followed by hydrogenation and then saponification/decarboxylation. nih.gov This foundational ketone is then elaborated into a library of derivatives, demonstrating its pivotal role as a versatile synthetic intermediate. nih.govnih.gov

Scaffold-Based Ligand Design and Structure-Activity Relationship Studies

The benzo ethz.channulene framework is a privileged scaffold in medicinal chemistry for designing ligands that require a specific three-dimensional orientation to interact with their biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The primary and most extensively studied application of the 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one scaffold is in the design of selective antagonists for the GluN2B subunit of the NMDA receptor. nih.govnih.gov These receptors are implicated in a variety of neurological conditions, making GluN2B-selective antagonists highly sought after for their potential neuroprotective effects with a more favorable side-effect profile. nih.govnih.gov

Researchers have designed a series of benzo ethz.channulen-7-amines as conformationally restricted analogues of ifenprodil (B1662929), a well-known GluN2B antagonist. nih.gov By using the rigid benzo ethz.channulene core, the spatial relationship between the crucial pharmacophoric elements—typically a basic amino group and an aromatic moiety—can be precisely controlled. This strategy has led to the development of ligands with very high affinity for the GluN2B receptor, with Ki values in the low nanomolar range. nih.gov Docking studies have confirmed that these benzo ethz.channulen-7-amine derivatives occupy the same allosteric ifenprodil binding site at the interface of the GluN1b and GluN2B subunits of the NMDA receptor. nih.gov

Derivatives of 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one modulate biochemical pathways by acting as negative allosteric modulators of the NMDA receptor. researchgate.net By binding to the GluN2B subunit, these ligands inhibit the function of the receptor, preventing the excessive calcium influx that is associated with excitotoxicity and neuronal damage in various pathological states. nih.gov

Interestingly, while many of the designed ligands show high binding affinity, not all of them effectively inhibit the receptor's ion channel activity. nih.gov Research has shown that the presence of specific functional groups, such as a phenolic hydroxyl group on the benzo ethz.channulene ring system, appears to be critical for inducing the necessary conformational change in the receptor protein to close the ion conduction pathway. nih.govutmb.edu This highlights a key aspect of rational drug design: high affinity does not always translate to functional activity. The benzo ethz.channulene scaffold allows for systematic modification to explore these subtle but crucial molecular interactions that govern the modulation of biochemical pathways. nih.gov For example, high-affinity ligands with 2-NO₂, 2-Cl, or 2-OBn substituents failed to inhibit glutamate/glycine-evoked currents, whereas analogous phenol (B47542) derivatives with lower affinity showed promising inhibitory effects. nih.gov

Systematic studies on derivatives of 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one have provided detailed insights into their structure-activity relationships (SAR) and structure-affinity relationships (StAR). uzh.chnih.gov

Key Findings from SAR/StAR Studies:

Side Chain Length: The distance between the basic amino group and a terminal phenyl ring in the side chain is a critical determinant of GluN2B affinity. A linker of four to five bond lengths has been identified as optimal. nih.gov

Substituents on the Benzo Ring: The introduction of electron-withdrawing groups at the 2-position of the benzo ethz.channulene core can significantly enhance GluN2B affinity. For example, derivatives with a 2-NO₂ group show a 5- to 10-fold higher affinity compared to their unsubstituted counterparts. nih.gov Other substituents like 2-Cl and 2-OBn also result in very high affinity (Ki = 1.6-3.6 nM). nih.gov The large benzyloxy (OBn) group was found to occupy a previously unrecognized subpocket in the binding site, explaining its high affinity. nih.gov

Nature of the Amino Group: The type of amine at the 7-position also influences affinity and selectivity. For instance, derivatives incorporating a 4-benzylpiperidine (B145979) or a phenylcyclohexylamine moiety have demonstrated exceptionally high GluN2B affinities (Ki = 2.9 nM and 2.3 nM, respectively). nih.gov

Selectivity: While optimizing for GluN2B affinity, selectivity against other receptors, such as sigma (σ₁) and sigma-2 (σ₂) receptors and the PCP binding site of the NMDA receptor, is crucial. Studies have shown that certain derivatives, like the one incorporating a phenylpiperazine side chain, are highly promising due to their excellent selectivity profile. nih.gov

These detailed relationships are summarized in the table below.

Derivative Modification Compound Example GluN2B Affinity (Ki) Key Finding
Side Chain Variation Phenylcyclohexylamine derivative2.3 nMOptimal side chain structure enhances affinity significantly. nih.gov
4-Benzylpiperidine derivative2.9 nMA specific heterocyclic moiety in the side chain leads to high affinity. nih.gov
Phenylpiperazine derivative13 nMProvides the best selectivity profile against σ₁ and σ₂ receptors. nih.gov
2-Position Substitution Unsubstituted16 nMBaseline affinity for the N-(3-Phenylpropyl)amino scaffold. nih.gov
2-NO₂ substituted1.6 nMA nitro group increases affinity by approximately 10-fold. nih.govnih.gov
2-Cl substituted2.6 nMA chloro group significantly increases affinity. nih.gov
2-OBn substituted3.6 nMA bulky benzyloxy group occupies a new subpocket, leading to high affinity. nih.gov

(Data derived from studies on N-(3-Phenylpropyl) and other related amino derivatives)

Development of Advanced Materials and Chemical Sensors

While the primary focus of research on 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one and its derivatives has been in the realm of medicinal chemistry and pharmacology, its rigid, fused-ring structure presents potential for applications in materials science. General chemical literature suggests that such scaffolds can be utilized in the development of new materials like specialized polymers or coatings. However, based on an extensive review of scientific literature, there are currently no specific, published examples detailing the incorporation of 2-Amino-8,9-dihydro-5H-benzo ethz.channulen-7(6H)-one into advanced materials or its use as a component in the design of chemical sensors. The exploration of this compound's utility in these fields remains an area for future investigation.

Conclusion and Future Research Directions

Summary of Key Advances in 2-Amino-8,9-dihydro-5H-benzorsc.organnulen-7(6H)-one Chemistry

The primary advance in the chemistry of the benzo rsc.organnulenone scaffold has been its identification and development as a conformationally restricted analogue for designing potent and selective ligands for the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor. nih.govresearchgate.net Researchers successfully designed a series of benzo rsc.organnulen-7-amines, derived from the corresponding ketone, that exhibit high affinity for this specific receptor subunit. nih.gov A significant breakthrough was the discovery that extensive substitution on the aromatic ring, particularly at the 2-position, could dramatically modulate binding affinity. For instance, the introduction of a nitro group (a precursor to the amino group) at the 2-position was found to increase GluN2B affinity by 5- to 10-fold compared to the unsubstituted analogues. nih.gov This demonstrated the critical role of electronic and steric factors at this position in governing molecular interactions with the receptor. These developments have established the benzo rsc.organnulenone core as a privileged scaffold in the quest for selective NMDA receptor antagonists. nih.govnih.gov

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of the core benzo rsc.organnulen-7-one structure has been refined, providing a reliable foundation for derivatization. A key methodology involves a three-step sequence starting with a double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate. nih.gov This is followed by hydrogenation and a subsequent saponification/decarboxylation to yield the desired tricyclic ketone. nih.gov

The primary and most explored reactivity pattern of the resulting 8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one is reductive amination. nih.gov This reaction provides a direct and efficient route to a diverse library of 7-amino derivatives, which have been the main focus of pharmacological evaluation. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common method for this transformation, allowing for the introduction of various primary and secondary amines at the 7-position. nih.gov Another synthetic strategy involves the SN2 substitution of a nosylate (B8438820) intermediate, which allows for the synthesis of tertiary amines. nih.gov These reliable synthetic routes are crucial for the systematic exploration of the scaffold's chemical space.

Future Directions in Scaffold Derivatization and Chemical Space Exploration

Future exploration of the 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one scaffold is poised to expand into new areas of chemical space. While initial studies have successfully explored substituents at the 2-position (such as nitro, chloro, and benzyloxy groups) and varied the amine at the 7-position, many other modifications remain unexplored. nih.gov Future work could focus on:

Systematic Aromatic Substitution: Investigating a broader range of electron-donating and electron-withdrawing groups at positions 1, 3, and 4 of the benzene (B151609) ring to fine-tune the electronic properties of the molecule.

Aliphatic Ring Modification: Introducing substituents or heteroatoms into the seven-membered ring to alter its conformation and rigidity, potentially leading to improved binding selectivity.

Bioisosteric Replacement: Replacing the benzene ring with other aromatic or heteroaromatic systems to explore novel interactions with biological targets.

The systematic derivatization efforts have produced compounds with high affinity, as illustrated by the structure-affinity relationship (SAR) data from various studies.

Compound Series 2-Position Substituent 7-Position Amino Moiety GluN2B Affinity (Ki, nM)
Benzo rsc.organnulen-7-aminesH4-Benzylpiperidine (B145979)2.9 nih.gov
Benzo rsc.organnulen-7-aminesHPhenylcyclohexylamine2.3 nih.gov
Substituted Series-NO₂N-(3-Phenylpropyl)1.6 nih.gov
Substituted Series-ClN-(3-Phenylpropyl)3.6 nih.gov
Substituted Series-OBnN-(3-Phenylpropyl)3.6 nih.gov

This table is generated based on data reported in cited research articles. nih.govnih.gov

The exploration of chemical space is a central task in the discovery of new chemical entities. nih.gov Expanding the library of benzo rsc.organnulenone derivatives will be critical for identifying new lead compounds.

Prospects for Computational Chemistry in Benzorsc.organnulenone Research

Computational chemistry, particularly molecular docking, has already proven to be an indispensable tool in understanding the benzo rsc.organnulenone scaffold. Docking studies have successfully elucidated the binding poses of benzo rsc.organnulen-7-amines at the interface of the GluN1b and GluN2B receptor subunits. nih.gov These computational models revealed that a large substituent at the 2-position, such as a benzyloxy group, can occupy a previously unrecognized subpocket, providing a clear rationale for its high affinity. nih.gov

Future prospects for computational chemistry in this field are significant. Advanced techniques can be employed to:

Guide Library Design: Use virtual screening and de novo design algorithms to prioritize novel derivatives for synthesis, making the exploration of chemical space more efficient. nih.gov

Predict Binding Affinities: Employ more sophisticated methods like free energy perturbation (FEP) or molecular dynamics (MD) simulations to more accurately predict the binding affinities of proposed analogues before undertaking complex synthetic work.

The integration of computational and synthetic chemistry will undoubtedly accelerate the development of novel compounds based on the 2-Amino-8,9-dihydro-5H-benzo rsc.organnulen-7(6H)-one scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing the benzo[7]annulen-7-one intermediate (compound 11) in the synthesis of 2-amino derivatives?

  • Methodological Answer : The ketone intermediate (compound 11) is synthesized via a three-step protocol:

Double Knoevenagel condensation : Phthalaldehyde (7) reacts with dimethyl 3-oxoglutarate (8) to form a conjugated diene (9).

Hydrogenation : The diene (9) undergoes catalytic hydrogenation to yield the saturated ester (10).

Saponification/decarboxylation : Hydrolysis of ester (10) followed by thermal decarboxylation produces the benzo[7]annulen-7-one (11) .

  • Key Considerations : Solvent choice, catalyst loading (e.g., for hydrogenation), and reaction temperature during decarboxylation significantly impact yield and purity.

Q. How is reductive amination employed to introduce the amino group into benzo[7]annulen-7-one derivatives?

  • Methodological Answer : Reductive amination of ketone 11 with primary amines (e.g., methylamine, benzylamine) is achieved using sodium triacetoxyborohydride (NaBH(OAc)₃) as a selective reducing agent. This method minimizes over-reduction of the ketone and improves yields of secondary amines (e.g., compounds 6a–d) .
  • Optimization Tips : Use anhydrous conditions, control stoichiometry of the amine, and employ acetic acid as a proton source to stabilize intermediates.

Advanced Research Questions

Q. What catalytic systems and conditions enhance regioselectivity in hydrogenation steps for benzo[7]annulene precursors?

  • Methodological Answer : Palladium on carbon (Pd/C) under hydrogen gas (1 atm) at 40°C effectively reduces unsaturated precursors while preserving the annulene core. For example, hydrogenation of compound 4a in methanol with acetic acid as an additive achieves 68% yield of dimethyl 7-hydroxy-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate (7) .
  • Advanced Insight : Lewis acid catalysts (e.g., BF₃·Et₂O) can direct C(sp³)–H functionalization, enabling selective cyclization for carbocycle construction .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel benzo[7]annulene analogs?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, MS, and X-ray crystallography data. For example, discrepancies in aromatic proton signals may arise from conformational flexibility; variable-temperature NMR can clarify dynamic behavior.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict spectral patterns (e.g., ¹³C NMR shifts) to align with experimental data .
    • Case Study : Inconsistent melting points or optical rotations may indicate polymorphic forms or enantiomeric impurities, necessitating recrystallization or chiral HPLC analysis .

Q. What strategies enable selective functionalization of the benzo[7]annulene core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Directed C–H Activation : Use directing groups (e.g., carbonyls) with transition-metal catalysts (e.g., Pd, Rh) to install substituents at specific positions.
  • SN2 Substitution : Tertiary amines (e.g., compounds 6e–g) are synthesized via nucleophilic displacement of nosylate intermediates (e.g., compound 13) with secondary amines .
    • Advanced Applications : Deuterium labeling (e.g., toluene-d₈ as a solvent) can track reaction pathways or metabolic stability in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.